[4-(4-chlorophenoxy)butyl](2-phenylethyl)amine oxalate
Overview
Description
[4-(4-chlorophenoxy)butyl](2-phenylethyl)amine oxalate is a useful research compound. Its molecular formula is C20H24ClNO5 and its molecular weight is 393.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.1343006 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organohalogen Compounds and Health Research
Research into organohalogen compounds, such as chlorophenoxy herbicides, has highlighted potential health implications. For example, studies have explored the association between exposure to these compounds and outcomes like oxidative stress, inflammation, and endocrine disruption in humans. One study indicated that agricultural exposure to chlorophenoxy herbicides could exert short-term immunosuppressive effects, suggesting a need for further investigation into how these chemicals might contribute to disease etiology, including cancer (Faustini et al., 1996)[https://consensus.app/papers/changes-among-farmers-exposed-herbicides-observations-faustini/2d0a4ec19503523d9090d03a5ce0685e/?utm_source=chatgpt].
Exposure and Metabolic Effects
The examination of the metabolic pathways affected by organohalogen compounds, including those similar to “4-(4-chlorophenoxy)butylamine oxalate,” has been a significant area of research. Studies have focused on the bioaccumulation of these compounds and their metabolites in the human body, assessing the impact on metabolic processes. For instance, associations between serum concentrations of persistent organic pollutants and diabetes have been explored, revealing strong dose-response relationships (Lee et al., 2006)[https://consensus.app/papers/doseresponse-relation-between-serum-concentrations-lee/5d52435770ca5427a29ba914c24842c8/?utm_source=chatgpt]. This research underscores the importance of understanding how such chemicals, through their interaction with biological systems, might influence disease risk.
Research on Specific Health Conditions
Further research has delved into specific health conditions that may be influenced by exposure to chlorophenoxy compounds and related chemicals. For example, the study of primary hyperoxaluria—a condition characterized by excessive oxalate production leading to kidney stones and renal failure—has examined the potential therapeutic effects of compounds that can alter metabolic pathways involved in oxalate synthesis (Hoppe et al., 2017)[https://consensus.app/papers/phase-trial-evaluate-efficacy-safety-orally-administered-hoppe/b69afcad865b5a30b04d61583112c047/?utm_source=chatgpt].
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(2-phenylethyl)butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.C2H2O4/c19-17-8-10-18(11-9-17)21-15-5-4-13-20-14-12-16-6-2-1-3-7-16;3-1(4)2(5)6/h1-3,6-11,20H,4-5,12-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLQEMVMQCAJJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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